molecular formula C16H6Cl2F6N2O B3034885 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 246022-24-2

7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B3034885
CAS No.: 246022-24-2
M. Wt: 427.1 g/mol
InChI Key: UOIXBJOKKTXZMN-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a useful research compound. Its molecular formula is C16H6Cl2F6N2O and its molecular weight is 427.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Structural Analysis

  • Researchers have synthesized various complexes containing derivatives of naphthyridines, including 7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and characterized them using X-ray diffraction, NMR, and elemental analysis. These studies provide insights into the structural properties and potential applications of these compounds in different fields, such as materials science and chemistry (Gan et al., 2011).

2. Photoluminescent Properties

  • The photoluminescent properties of certain naphthyridine-based complexes have been studied, revealing potential applications in the development of luminescent materials and sensors. These studies focus on understanding how the structure of naphthyridine derivatives influences their photoluminescent behaviors (Zuo et al., 2003).

3. Catalytic Applications

  • Naphthyridine derivatives, such as this compound, have been explored for their catalytic properties in various chemical reactions. This includes their use in facilitating azide–alkyne cycloaddition reactions, which are significant in the field of organic synthesis (Liu et al., 2013).

4. Antibacterial Activity

  • Certain naphthyridine derivatives exhibit antibacterial properties, making them potential candidates for the development of new antibacterial agents. Research in this area focuses on synthesizing and evaluating the antibacterial efficacy of these compounds (Matsumoto et al., 1984).

5. Application in Base Catalysis

  • Naphthyridine derivatives have been used in base catalysis, demonstrating their versatility in chemical synthesis and potential for use in industrial processes. This includes their role in facilitating additions of alcohols to certain ketenes (Liebig & Lüning, 2014).

Future Directions

The study and application of “7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine” would depend on its biological activity and physical and chemical properties. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or agrochemicals .

Mechanism of Action

Target of Action

It contains a 2,4-dichlorophenoxy moiety, which is also present in the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D is known to mimic the natural plant hormone auxin , suggesting that our compound might have a similar target.

Mode of Action

2,4-d, a structurally similar compound, acts as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth . It’s plausible that our compound might interact with its targets in a similar manner.

Biochemical Pathways

2,4-d is known to affect the normal growth processes in plants . It’s possible that our compound might influence similar pathways.

Pharmacokinetics

2,4-d is known to be highly water-soluble , which could suggest similar properties for our compound.

Result of Action

2,4-d is known to cause uncontrolled growth in broadleaf weeds, leading to their death . It’s possible that our compound might have similar effects.

Action Environment

2,4-d is known to be highly water-soluble , suggesting that it could be easily transported in the environment. It’s plausible that similar environmental factors might influence the action of our compound.

Properties

IUPAC Name

7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl2F6N2O/c17-7-1-3-11(10(18)5-7)27-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)25-14(8)26-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIXBJOKKTXZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl2F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801166178
Record name 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246022-24-2
Record name 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246022-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801166178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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